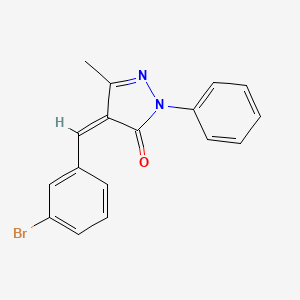
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Lurdalite, is a chemical compound that belongs to the class of pyrazolones. It has been extensively studied for its potential use in various scientific research applications due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Reduction of inflammation: this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
2. Antioxidant activity: this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
4. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages and limitations for lab experiments. Some of the advantages include its ability to exhibit multiple biological activities, its low toxicity, and its ease of synthesis. However, some limitations include its low solubility in water, its instability under certain conditions, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient synthesis methods to obtain higher yields of pure this compound.
3. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
4. In vivo studies to evaluate its safety and efficacy.
5. Exploration of its potential use in the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. Its unique structure and properties make it an attractive candidate for the development of new drugs with multiple biological activities. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesemethoden
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized through the reaction between 3-bromobenzaldehyde and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use in various scientific research applications, including but not limited to:
1. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
2. Antioxidant activity: this compound has been found to possess antioxidant activity by scavenging free radicals.
3. Anticancer activity: this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
4. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-16(11-13-6-5-7-14(18)10-13)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFRAENFULXQGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate](/img/structure/B5369398.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
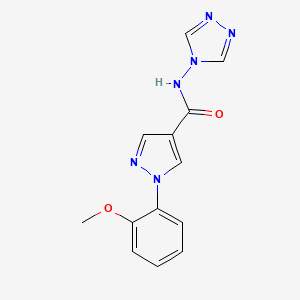
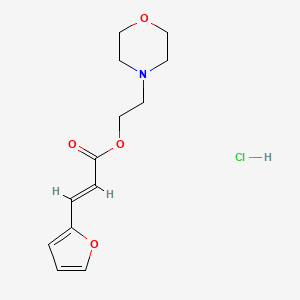
![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
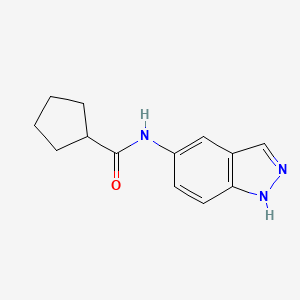
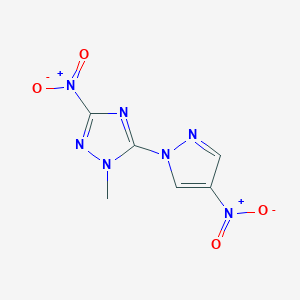
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)